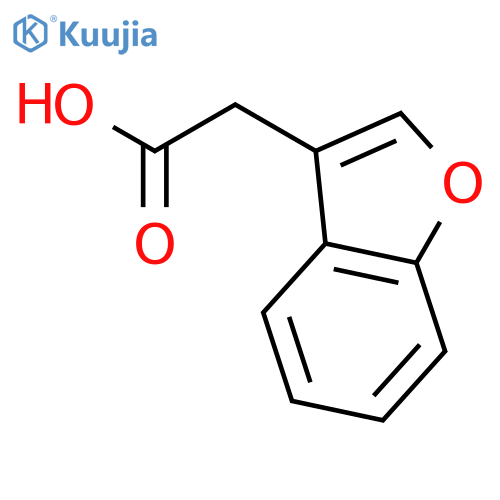Cas no 64175-51-5 (2-(1-benzofuran-3-yl)acetic acid)

64175-51-5 structure
商品名:2-(1-benzofuran-3-yl)acetic acid
2-(1-benzofuran-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Benzofuran-3-yl)acetic acid
- 2-(1-benzofuran-3-yl)acetic acid
- 3-Benzofuranacetic acid
- Benzo[b]furan-3-ylacetic acid
- C10H8O3
- 1-benzofuran-3-ylacetic acid
- 2-(3-benzofuranyl)acetic acid
- 3-benzofuranylacetic acid
- benzo<b>furan-3-acetic acid
- benzofuran-3-acetic acid
- benzofuran-3-yl-acetic acid
- Benzofuran-3-ylacetic acid
- PubChem7012
- AMBZ0340
- 1-benzofuran-3-yl acetic acid
- (Benzo[b]furan-3-yl)acetic aci
- 2-benzo[b]furan-3-ylacetic acid
- QWMVFCMIUUHJDH-UHFFFAOYSA-N
- 3-benzofuranacetic acid, AldrichCPR
- SBB
- 2-(Benzofuran-3-yl)acetic acid;3-Benzofuranacetic acid
- SCHEMBL1027115
- DTXSID40376594
- F8889-0345
- AKOS006229963
- Z119989454
- CHEBI:194611
- SY045626
- 2-(1-benzouran-3-yl)acetic acid
- FS-3384
- A834664
- MFCD04114279
- MQB
- 2-(1-benzofuran-3-yl)ethanoic acid
- 64175-51-5
- BCP32342
- J-506223
- AM85861
- PB47492
- EN300-08022
- FT-0640933
-
- MDL: MFCD04114279
- インチ: 1S/C10H8O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12)
- InChIKey: QWMVFCMIUUHJDH-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C(C([H])([H])C(=O)O[H])C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 176.04700
- どういたいしつりょう: 176.047
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 50.4
じっけんとくせい
- 色と性状: 白色から黄色の結晶粉末
- 密度みつど: 1.316±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 89.2-91.2 ºC
- ふってん: 331.1°C at 760 mmHg
- フラッシュポイント: 154.036 °C
- 屈折率: 1.628
- ようかいど: 極微溶性(0.7 g/l)(25ºC)、
- PSA: 50.44000
- LogP: 2.05990
2-(1-benzofuran-3-yl)acetic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険カテゴリコード: 22-36/37/38-36
- セキュリティの説明: S22; S26; S36/37/39
-
危険物標識:

- リスク用語:R22
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-(1-benzofuran-3-yl)acetic acid 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(1-benzofuran-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM162009-1g |
2-(Benzofuran-3-yl)acetic acid |
64175-51-5 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Ambeed | A110922-5g |
2-(Benzofuran-3-yl)acetic acid |
64175-51-5 | 95% | 5g |
$244.0 | 2024-08-02 | |
| Key Organics Ltd | FS-3384-1MG |
2-(Benzofuran-3-yl)acetic acid |
64175-51-5 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Enamine | EN300-08022-10.0g |
2-(1-benzofuran-3-yl)acetic acid |
64175-51-5 | 95.0% | 10.0g |
$423.0 | 2025-02-21 | |
| abcr | AB224763-1 g |
Benzo[b]furan-3-ylacetic acid, 95%; . |
64175-51-5 | 95% | 1 g |
€236.80 | 2023-07-20 | |
| TRC | B427740-500mg |
2-(Benzofuran-3-yl)acetic acid |
64175-51-5 | 500mg |
$ 230.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B841721-1g |
2-(Benzofuran-3-yl)acetic acid |
64175-51-5 | 95% | 1g |
1,076.00 | 2021-05-17 | |
| Chemenu | CM162009-1g |
2-(Benzofuran-3-yl)acetic acid |
64175-51-5 | 95% | 1g |
$173 | 2021-06-17 | |
| Fluorochem | 092952-5g |
2-(Benzofuran-3-yl)acetic acid |
64175-51-5 | 95% | 5g |
£367.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AJ811-1g |
2-(1-benzofuran-3-yl)acetic acid |
64175-51-5 | 95+% | 1g |
1167.0CNY | 2021-07-10 |
2-(1-benzofuran-3-yl)acetic acid 関連文献
-
Zhen-Hua Wang,Lei Wei,Ke-Jin Jiao,Cong Ma,Tian-Sheng Mei Chem. Commun. 2022 58 8202
64175-51-5 (2-(1-benzofuran-3-yl)acetic acid) 関連製品
- 882248-24-0(2-(5-ethyl-1-benzofuran-3-yl)acetic Acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:64175-51-5)2-(1-benzofuran-3-yl)acetic acid

清らかである:99%
はかる:5g
価格 ($):220.0
atkchemica
(CAS:64175-51-5)2-(1-benzofuran-3-yl)acetic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ